N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound features a thiadiazole ring fused with a naphthalene moiety, which contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
The primary target of N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . Identifying effective and selective small molecule inhibitors of stat3 with drug-like properties remains challenging .
Mode of Action
This compound interacts with its target by directly binding to the SH2 domain . This interaction inhibits STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway is tested in HEK-Blue IL-6 reporter cells . The compound’s interaction with this pathway results in the inhibition of STAT3 activation, which is often overactive in various types of cancer .
Result of Action
The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound shows in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg , indicating potential for further development.
Preparation Methods
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with naphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified thiadiazole or naphthalene derivatives with altered functional groups .
Scientific Research Applications
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide can be compared with other thiadiazole derivatives, such as:
1,2,3-thiadiazole: This isomer has different biological activities and chemical properties due to the variation in the position of nitrogen atoms in the ring.
1,2,4-thiadiazole: Another isomer with distinct pharmacological properties, often used in different therapeutic applications.
1,2,5-thiadiazole: This isomer also exhibits unique biological activities and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which combines the thiadiazole ring with a naphthalene moiety, resulting in a compound with enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFEZJZLSVSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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